molecular formula C19H16BrNO3 B2962604 1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1797873-54-1

1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2962604
CAS No.: 1797873-54-1
M. Wt: 386.245
InChI Key: HUUNJTWCYKRMFF-UHFFFAOYSA-N
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Description

1'-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one is a sophisticated spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique structural framework comprising a benzofuran-3-one moiety connected via a spiro carbon to a piperidine ring, which is further functionalized at the nitrogen atom with a 2-bromobenzoyl group. The spirocyclic architecture provides conformational restraint, potentially leading to enhanced selectivity when interacting with biological targets . The 2-bromobenzoyl substituent serves as a versatile handle for further synthetic modification via cross-coupling reactions, making this compound a valuable intermediate for creating diverse chemical libraries . Spirocyclic scaffolds resembling this core structure have demonstrated substantial research utility, particularly as ligands for sigma receptors . Compounds within this structural class have shown high binding affinity for sigma-1 receptors, which are implicated in various neurological processes and represent potential targets for managing neuropathic pain . The presence of the bromine atom at the ortho position of the benzoyl ring may influence the compound's binding orientation and metabolic stability, offering opportunities for structure-activity relationship (SAR) investigations . Researchers utilize this compound as a key precursor in the development of potential therapeutic agents, particularly for central nervous system targets . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1'-(2-bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c20-16-8-4-2-6-14(16)17(22)21-11-9-19(10-12-21)15-7-3-1-5-13(15)18(23)24-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUNJTWCYKRMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves multiple steps, including halogenation, cyclization, and coupling reactions. One common method involves the halogenation of a benzofuran derivative, followed by a cyclization reaction to form the spiro linkage with a piperidine ring . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1’-(2-Bromobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or alkyl groups into the molecule.

Scientific Research Applications

While specific applications of "1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one" are not detailed in the provided search results, the related compound class of spirooxindoles and benzofuran derivatives have demonstrated scientific research applications, particularly in the development of anticancer agents .

This compound
This is a spiro compound with the chemical formula C19H16BrNO3C_{19}H_{16}BrNO_3 and a molecular weight of 386.2392 . It has a CAS number of 1797873-54-1 . Spirocyclic scaffolds are frequently found in bioactive natural products and pharmaceuticals .

Spirooxindoles and anticancer activity
Spirooxindoles, which share a spirocyclic core with the target compound, have shown promising in vitro antiproliferative activity against breast adenocarcinoma .

  • Study findings Several synthesized spirooxindole compounds exhibited high antiproliferative activity against breast adenocarcinoma . For example, compounds 6d (IC50 = 4.3 ± 0.18 μM/mL), 6f (IC50 = 10.3 ± 0.40 μM/mL), 6i (IC50 = 10.7 ± 0.38 μM/mL), and 6j (IC50 = 4.7 ± 0.18 μM/mL) demonstrated potential activity against breast adenocarcinoma . Moreover, compounds 6d (IC50 = 6.9 ± 0.23 μM/mL) and 6f (IC50 = 3.5 ± 0.11 μM/mL) were the most active hybrids against the human liver cancer cell line (HepG2), even when compared to staurosporine .
  • Molecular docking study A molecular docking study revealed that compound 3b could act as a dual inhibitor of EGFR/CDK-2 proteins, highlighting potential molecular targets for its cytotoxic activity .

Benzofuran derivatives
Many benzofuran derivatives have exhibited significant biological activities .

  • 3H-Spiro[2-benzofuran-1,4'-piperidine] This compound has a CAS No. of 38309-60-3 and a molecular weight of 189.25 .
  • 4-Bromo-2-benzofuran-1[3H]-one This compound has a molecular weight of 213.03 g/mol .

Table of spirooxindoles and their anticancer activity (selected data)

CompoundCell LineIC50 (μM/mL)Reference
6dMCF74.3 ± 0.18
6fMCF710.3 ± 0.40
6iMCF710.7 ± 0.38
6jMCF74.7 ± 0.18
6dHepG26.9 ± 0.23
6fHepG23.5 ± 0.11

IC50 values are expressed as mean ± SD of three independent trials .

Mechanism of Action

The mechanism of action of 1’-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-tumor activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

Key structural analogs and their pharmacological properties are summarized below:

Compound Name Substituents (Position) σ1R Affinity (Ki, nM) σ2R Affinity (Ki, nM) Key Features Reference
1'-Benzyl-3-methoxy-spiro[[2]benzopyran-1,4'-piperidine] (14a) Benzyl (1'), methoxy (3) 0.8 120 High σ1R selectivity; methoxy enhances binding
(S)-[18F]Fluspidine Benzyl (1'), 2-fluoroethyl (3) 0.2 14 PET tracer; S-enantiomer dominant activity
WMS-1813 [(±)-1'-Benzyl-3-fluoropropyl-spiro[2-benzofuran-1,4'-piperidine]] Benzyl (1'), fluoropropyl (3) 1.5 (S-enantiomer) 85 Enantioselective metabolism; S > R potency
1'-(2-Bromobenzoyl)-3H-spiro[...]-3-one 2-Bromobenzoyl (1'), ketone (3) Not reported Not reported Bromine for halogen bonding; ketone stabilizes conformation

Key Observations :

  • Substituent Effects : The 1'-benzyl group in analogs like 14a and WMS-1813 is critical for σ1R binding. Replacing benzyl with 2-bromobenzoyl introduces a bulkier, electron-deficient aromatic group, which may alter binding pocket interactions ().
  • Halogen vs. Fluorine : Bromine’s larger atomic radius and polarizability (vs. fluorine in WMS-1813) could enhance σ1R affinity via halogen bonding with residues like Tyr 173 or Glu 172 ().
  • Stereochemistry : Enantiomers of WMS-1813 show 3-fold differences in σ1R affinity, with (S)-enantiomers being more potent. The target compound’s spiro center may similarly influence activity, though its stereochemical configuration remains uncharacterized ().

Metabolic Stability and Biotransformation

  • WMS-1813 : The (S)-enantiomer exhibits slower hepatic metabolism than the (R)-form, attributed to steric shielding of metabolically labile sites ().
  • Target Compound : The ketone at the 3-position may reduce oxidative metabolism compared to analogs with alkyl chains (e.g., fluoropropyl in WMS-1813). However, the bromine atom could increase susceptibility to glutathione conjugation ().

Docking and Pharmacophore Compatibility

Molecular docking studies of spiropiperidines () reveal:

  • The 1-(3-phenylbutyl)piperidine group in analogs adopts orientations near helices α4/α5 of σ1R, forming salt bridges with Glu 172.
  • The 2-bromobenzoyl group in the target compound may occupy a hydrophobic subpocket adjacent to these helices, with bromine interacting via π-halogen bonding ().

Biological Activity

1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, with the CAS number 1797873-54-1, is a compound characterized by its unique spirocyclic structure, which combines elements of benzofuran and piperidine. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.

  • Molecular Formula : C19H16BrNO3
  • Molecular Weight : 386.2392 g/mol
  • SMILES Notation : Brc1ccccc1C(=O)N1CCC2(CC1)OC(=O)c1c2cccc1

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Research indicates that spirocyclic compounds often exhibit significant anticancer properties. A study focusing on spiro-flavonoids, which are structurally related to our compound, demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Anticancer Mechanisms in Spirocyclic Compounds

MechanismDescriptionReference
Apoptosis InductionActivation of caspase pathways leading to programmed cell death
Cell Cycle ArrestInhibition of cyclin-dependent kinases
Anti-metastatic EffectsReduction in migration and invasion capabilities

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been noted for its anti-inflammatory effects. Similar spiro-flavonoids have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory processes .

Case Study: Anti-inflammatory Effects

A case study involving the evaluation of spiro-flavonoids indicated that these compounds effectively reduced inflammation markers in vitro. The study reported a significant decrease in TNF-alpha levels when treated with spirocyclic compounds, suggesting a potential therapeutic application for inflammatory diseases .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound may exhibit affinity for specific receptors involved in cancer progression and inflammation.
  • Enzyme Inhibition : It is hypothesized that the compound could inhibit enzymes critical for tumor growth and inflammatory responses.

Future Research Directions

Further research is warranted to fully elucidate the mechanisms of action of this compound. Potential studies could focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.
  • Clinical Trials : Assessing therapeutic potential in human subjects for cancer and inflammatory diseases.

Q & A

What are the established synthetic routes for 1'-(2-bromobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one, and how do reaction conditions influence yields?

Methodological Answer:
The synthesis typically involves spirocyclic piperidine intermediates derived from bromoacetals via bromine/lithium exchange, followed by addition to piperidin-4-one and cyclization . Substituent variations (e.g., benzyl groups at the piperidine nitrogen) are introduced to optimize σ-receptor affinity. For example, Maier and Wünsch (2002) demonstrated that methoxy groups at position 3 enhance σ1-receptor binding, achieving yields >70% under reflux conditions in tetrahydrofuran . Key steps include:

  • Bromine/lithium exchange for nucleophilic intermediates.
  • Cyclization under anhydrous conditions to form the spirocyclic core.
  • Acylation with 2-bromobenzoyl chloride for final derivatization.

How does structural modification of the spirocyclic core influence σ1/σ2 receptor selectivity?

Advanced Research Focus:
Systematic SAR studies reveal that:

  • Substituent position : A 3-methoxy group increases σ1 affinity (Ki = 1.54 nM) but reduces σ2 binding, yielding >1,000-fold selectivity .
  • Nitrogen substitution : 1'-Benzyl groups enhance σ1 binding compared to alkyl chains, likely due to hydrophobic interactions in the receptor pocket .
  • Heterocycle size : Spirobenzofurans exhibit higher σ1 affinity than spirobenzopyrans, attributed to improved steric compatibility .

Experimental Validation : Radioligand assays using [³H]-(+)-pentazocine (σ1) and [³H]-ditolylguanidine (σ2) in guinea pig brain and rat liver membranes quantify subtype selectivity .

What methodologies are used to resolve enantiomers of spirocyclic σ1 receptor ligands, and how does chirality impact pharmacological activity?

Methodological Answer:
Chiral separation is achieved via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H), followed by CD spectroscopy and theoretical calculations to assign absolute configurations . For 1'-benzyl-3-(3-fluoropropyl) derivatives:

  • (S)-enantiomer shows 3-fold higher σ1 affinity (Ki = 2.1 nM) than the (R)-form .
  • Metabolic stability : (S)-enantiomers degrade slower in hepatic microsomes, as shown by LC-MS metabolite profiling .

How are radiolabeled derivatives of this compound developed for in vivo σ1 receptor imaging?

Advanced Research Focus:
Fluorine-18 labeling involves:

Precursor synthesis : Tosylate derivatives (e.g., 1'-(4-(2-fluoroethoxy)benzyl)) are reacted with [¹⁸F]fluoride via nucleophilic substitution .

Radiochemical purity : >99% achieved using semi-preparative HPLC, with specific activities of 30–55 GBq/μmol .

In vivo evaluation : Biodistribution in mice shows rapid brain uptake (2.5% ID/g at 5 min) and σ1-specific retention, confirmed by blocking studies with haloperidol .

Imaging Applications : Micro-PET in rats highlights tracer accumulation in σ1-rich regions (e.g., cortex, hippocampus) .

What analytical techniques are critical for characterizing spirocyclic derivatives and their metabolites?

Methodological Answer:

  • Mass spectrometry : High-resolution LC-Orbitrap systems identify metabolites via exact mass (e.g., hydroxylation or N-debenzylation products) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of acylated intermediates (e.g., 2-bromobenzoyl vs. other acyl groups) .
  • X-ray crystallography : Resolves spirocyclic conformation, though limited by crystal formation challenges .

How do contradictory data on substituent effects guide optimization of σ1 receptor ligands?

Data Contradiction Analysis:

  • Cyano vs. methoxy groups : While 3-cyano derivatives (e.g., compound 5, Ki = 1.54 nM) show high σ1 affinity, methoxy groups improve metabolic stability but reduce solubility .
  • Fluorine substitution : 3-fluoropropyl chains enhance blood-brain barrier penetration but may increase off-target binding to σ2 receptors .

Resolution Strategy : Parallel screening of binding affinity, lipophilicity (logP), and metabolic half-life in hepatocytes balances selectivity and pharmacokinetics .

What in vitro and in vivo models are used to validate σ1 receptor targeting?

Experimental Design:

  • In vitro : Competitive binding assays with [³H]-(+)-pentazocine in CHO-K1 cells expressing human σ1 receptors .
  • Ex vivo autoradiography : Rat brain sections incubated with [¹⁸F]-labeled tracers confirm regional binding patterns .
  • Behavioral models : σ1-dependent anti-amnesic effects in scopolamine-induced memory impairment models .

How are computational methods applied to predict spirocyclic compound-receptor interactions?

Advanced Research Focus:

  • Docking studies : AutoDock Vina models ligand binding to σ1’s sterol-binding domain, identifying key residues (e.g., Glu172 for hydrogen bonding) .
  • MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes, correlating with experimental Ki values .

What are the challenges in scaling up synthesis for preclinical studies?

Methodological Considerations:

  • Purification : Flash chromatography on silica gel (PE:EE = 1:1) achieves >95% purity but requires optimization for gram-scale batches .
  • Toxicology : Limited ecotoxicological data (e.g., EPA DSSTox) necessitate in-house assays for Ames toxicity and CYP inhibition .

How do spirocyclic derivatives compare to non-spiro σ1 ligands in therapeutic potential?

Comparative Analysis:

  • Selectivity : Spiro derivatives (e.g., fluspidine) exhibit >500-fold σ1/σ2 selectivity vs. <50-fold for non-spiro ligands like SA4503 .
  • Brain kinetics : Spirocycles show slower washout (t1/2 = 120 min) than acyclic analogs, enhancing imaging resolution .

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